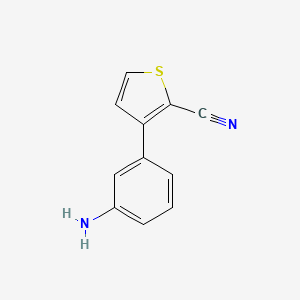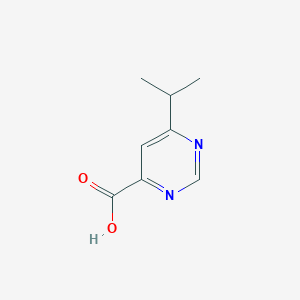
2-Chloro-2-methylpropane-1-thiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-2-methylpropane-1-thiol is an organosulfur compound with the molecular formula C4H9ClS. It is a derivative of propane, where a chlorine atom and a thiol group are attached to the second carbon atom. This compound is known for its distinct odor and is used in various chemical reactions and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-Chloro-2-methylpropane-1-thiol can be synthesized through several methods. One common method involves the reaction of 2-chloro-2-methylpropane with hydrogen sulfide in the presence of a catalyst. The reaction typically occurs under mild conditions, such as room temperature and atmospheric pressure.
Another method involves the substitution reaction of 2-methyl-2-propanol with thionyl chloride, followed by the addition of hydrogen sulfide. This method requires careful control of reaction conditions to ensure high yield and purity of the product.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactors and continuous flow processes. The use of catalysts and optimized reaction conditions helps in achieving high efficiency and cost-effectiveness. The product is then purified through distillation and other separation techniques to remove impurities and by-products.
Analyse Chemischer Reaktionen
Types of Reactions
2-Chloro-2-methylpropane-1-thiol undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as hydroxide ions or amines.
Oxidation Reactions: The thiol group can be oxidized to form disulfides or sulfonic acids using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction Reactions: The compound can be reduced to form alkanes or other reduced sulfur compounds using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, ammonia, and primary amines. The reactions are typically carried out in polar solvents like water or alcohols.
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents are used under acidic or basic conditions.
Reduction: Lithium aluminum hydride and other reducing agents are used under anhydrous conditions to prevent side reactions.
Major Products
Substitution: Products include alcohols, amines, and other substituted compounds.
Oxidation: Products include disulfides, sulfonic acids, and sulfoxides.
Reduction: Products include alkanes and reduced sulfur compounds.
Wissenschaftliche Forschungsanwendungen
2-Chloro-2-methylpropane-1-thiol has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-sulfur bonds. It is also used in the study of reaction mechanisms and kinetics.
Biology: The compound is used in the study of enzyme-catalyzed reactions involving thiol groups. It serves as a model compound for understanding the behavior of thiol-containing biomolecules.
Medicine: Research on this compound includes its potential use as a precursor for pharmaceuticals and its role in drug metabolism studies.
Industry: It is used in the production of specialty chemicals, agrochemicals, and as an intermediate in the synthesis of other organosulfur compounds.
Wirkmechanismus
The mechanism of action of 2-chloro-2-methylpropane-1-thiol involves its reactivity with nucleophiles and electrophiles. The chlorine atom, being a good leaving group, facilitates nucleophilic substitution reactions. The thiol group can undergo oxidation and reduction reactions, making it a versatile compound in various chemical processes.
Molecular Targets and Pathways
Nucleophilic Substitution: The chlorine atom is the primary target for nucleophiles, leading to the formation of substituted products.
Oxidation and Reduction: The thiol group is the primary site for oxidation and reduction reactions, leading to the formation of disulfides, sulfonic acids, and other sulfur-containing compounds.
Vergleich Mit ähnlichen Verbindungen
2-Chloro-2-methylpropane-1-thiol can be compared with other similar compounds, such as:
2-Chloro-2-methylpropane: Lacks the thiol group and is primarily used as an alkylating agent.
2-Methyl-2-propanethiol: Lacks the chlorine atom and is used in the synthesis of thiol-containing compounds.
2-Chloro-1-propanethiol: Has the chlorine and thiol groups on different carbon atoms, leading to different reactivity and applications.
Uniqueness
The presence of both chlorine and thiol groups in this compound makes it a unique compound with diverse reactivity and applications. Its ability to undergo various chemical reactions and its use in multiple fields of research highlight its importance in both academic and industrial settings.
Eigenschaften
Molekularformel |
C4H9ClS |
|---|---|
Molekulargewicht |
124.63 g/mol |
IUPAC-Name |
2-chloro-2-methylpropane-1-thiol |
InChI |
InChI=1S/C4H9ClS/c1-4(2,5)3-6/h6H,3H2,1-2H3 |
InChI-Schlüssel |
NNNXSTIAAPASSN-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(CS)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


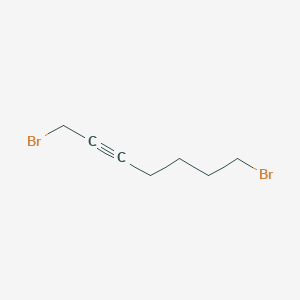
![3-(2-(methoxymethyl)-6-methyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)propan-1-amine](/img/structure/B13341320.png)
![Rel-tert-butyl (3aS,7aS)-octahydro-5H-pyrrolo[3,2-c]pyridine-5-carboxylate](/img/structure/B13341325.png)

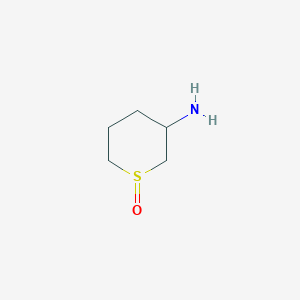
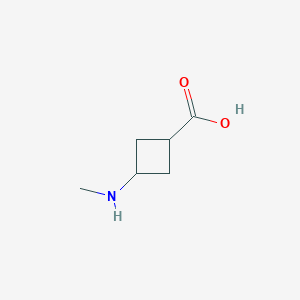
![6-ethyl-1-isobutyl-1H-imidazo[1,2-b]pyrazole](/img/structure/B13341346.png)
![Rel-(1R,4R)-bicyclo[2.2.2]oct-5-ene-2-sulfonyl chloride](/img/structure/B13341354.png)

![Tert-butyl 3-((cyclopropylamino)methyl)-3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B13341358.png)
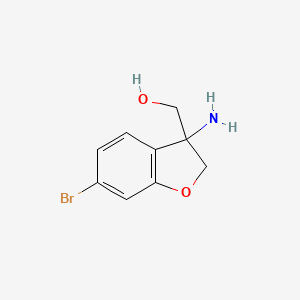
![5-[(azetidin-3-yloxy)methyl]-1,3-dimethyl-1H-pyrazole](/img/structure/B13341366.png)
